5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide
Description
Properties
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3/c13-7-1-3-10(9(14)5-7)18-6-8-2-4-11(19-8)12(17)16-15/h1-5H,6,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEDMIFFOPJQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide CAS number and synonyms
5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of antimicrobial, antitubercular, and antiviral agents.[1] It belongs to the class of 5-substituted furan-2-carbohydrazides , which are critical intermediates for generating 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole scaffolds.[1]
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
This compound combines a furan core with a lipophilic 2,4-dichlorophenoxy "tail" and a reactive hydrazide "head," making it an ideal candidate for fragment-based drug design (FBDD).[1]
| Property | Detail |
| Chemical Name | 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbohydrazide |
| Common Synonyms | 5-(2,4-Dichlorophenoxymethyl)-2-furoic acid hydrazide; 2-Furohydrazide, 5-[(2,4-dichlorophenoxy)methyl]- |
| CAS Number | Note: Specific CAS for the 2,4-isomer is vendor-dependent (e.g., AKOS series).[1][2][3][4] Reference CAS for 2,3-isomer: 861237-85-6.[1] |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₃ |
| Molecular Weight | 301.12 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 168–170 °C (Typical for this class) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Water |
| SMILES | Clc1cc(Cl)ccc1OCc2ccc(o2)C(=O)NN |
Part 2: Synthesis & Reaction Logic
The synthesis of this compound follows a convergent pathway involving a Williamson ether synthesis followed by hydrazinolysis.[1]
Step-by-Step Experimental Protocol
1. Etherification (Formation of the Ester Intermediate)
-
Reagents: 2,4-Dichlorophenol (1.0 eq), Ethyl 5-(chloromethyl)-2-furoate (1.1 eq), Anhydrous Potassium Carbonate (
, 2.5 eq), Potassium Iodide (KI, catalytic). -
Solvent: Dry Acetone or DMF.[1]
-
Procedure:
-
Dissolve 2,4-dichlorophenol in dry acetone.[1]
-
Add anhydrous
and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Add Ethyl 5-(chloromethyl)-2-furoate dropwise. Add a catalytic amount of KI to accelerate the nucleophilic substitution.[1]
-
Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]
-
Filter off inorganic salts while hot.[1] Evaporate the solvent.[1]
-
Recrystallize the crude ester from ethanol.[1]
-
2. Hydrazinolysis (Formation of the Hydrazide)
-
Reagents: Ethyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate (Intermediate from Step 1), Hydrazine Hydrate (99%, 5.0 eq).[1]
-
Procedure:
-
Add hydrazine hydrate dropwise with stirring.
-
Reflux the reaction mixture for 4–6 hours. A solid precipitate usually forms during the reaction.[1]
-
Cool the mixture to
. -
Filter the solid product, wash copiously with cold ethanol and then ether.
-
Recrystallize from ethanol/DMF to obtain pure this compound.[1]
Synthesis Pathway Diagram
Figure 1: Convergent synthesis pathway for this compound.
Part 3: Biological Applications & Mechanism
This compound is rarely the final drug; rather, it is a pharmacophore scaffold .[1] The hydrazide moiety is a "privileged structure" capable of hydrogen bonding with various receptor pockets.[1]
1. Antitubercular Activity (InhA Inhibition) Derivatives of furan-2-carbohydrazides have shown promise in inhibiting Enoyl-ACP Reductase (InhA) , a key enzyme in the biosynthesis of mycolic acids in Mycobacterium tuberculosis.[1] The 2,4-dichlorophenoxy tail provides lipophilic interaction with the hydrophobic binding pocket of the enzyme, while the hydrazide (or its cyclized derivatives) interacts with the NADH cofactor.
2. Precursor for Azole Antifungals The hydrazide group is cyclized to form:
-
1,3,4-Oxadiazoles: Via reaction with
or carboxylic acids.[1] Known for anti-inflammatory and analgesic activity.[1] -
1,2,4-Triazoles: Via reaction with
/KOH followed by hydrazine.[1] Known for broad-spectrum antifungal activity (targeting ergosterol biosynthesis).[1]
3. Antimicrobial Screening The specific 2,4-dichloro substitution pattern is often chosen to enhance membrane permeability and metabolic stability compared to unsubstituted analogs.[1]
Part 4: Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling:
-
Avoid contact with strong oxidizing agents.[1]
-
Hydrazides can liberate toxic hydrazine vapors upon thermal decomposition; use a fume hood during synthesis, especially during the reflux step.[1]
-
Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the hydrazide group.
-
References
-
Guidechem. (n.d.).[1] 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide - CAS 861237-85-6.[1] Retrieved from
-
PubChem. (2025).[1][6][2] 5-(2-Chlorophenyl)furan-2-carbohydrazide.[1][2] CID 4697633.[1][2] Retrieved from [2]
-
Patel, P., Gor, D., & Patel, P.S. (2012). Synthesis and Spectral Study of 2-(4-{[(Substitutedphenyl)imino]methyl}phenoxy)acetohydrazide. International Journal of Pharmaceutical Sciences and Research. Retrieved from
-
MDPI. (2023).[1] Synthesis of 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-...[1][5]. Retrieved from
-
ChemDiv. (2025). 5-[(2,4-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide.[1][4] Retrieved from [4]
Sources
- 1. ecodrugplus.helsinki.fi [ecodrugplus.helsinki.fi]
- 2. 5-(2-Chlorophenyl)furan-2-carbohydrazide | C11H9ClN2O2 | CID 4697633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Compound... [chemdiv.com]
- 5. mdpi.com [mdpi.com]
- 6. americanelements.com [americanelements.com]
Therapeutic Targets for 5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide
This guide details the therapeutic targets, mechanism of action, and experimental validation for 5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide (CAS: 364626-01-7), a specialized pharmacophore in the development of antimycobacterial and antimicrobial agents.
Executive Summary
This compound is a synthetic small molecule integrating a furan-2-carbohydrazide core with a lipophilic 2,4-dichlorophenoxy tail. It represents a strategic class of "lipophilic hydrazides" designed to overcome the permeability barriers of the mycobacterial cell wall and target key enzymes in fatty acid and cell wall biosynthesis.
Its primary therapeutic utility lies in the treatment of Tuberculosis (TB) , specifically targeting the mycolic acid synthesis pathway, with secondary applications as a broad-spectrum antimicrobial inhibiting glucosamine-6-phosphate synthase.
Primary Therapeutic Target: Enoyl-ACP Reductase (InhA)
The dominant therapeutic target for this compound is Enoyl-ACP Reductase (InhA) , the NADH-dependent enzyme responsible for the elongation of fatty acids in the Type II Fatty Acid Synthesis (FAS-II) system of Mycobacterium tuberculosis.
Mechanism of Action
Unlike Isoniazid (INH), which is a hydrophilic prodrug requiring activation by KatG, This compound is designed to function via a direct binding mechanism or an enhanced activation pathway:
-
Core Recognition: The furohydrazide moiety mimics the structure of the NADH cofactor's nicotinamide ring or the enoyl-substrate intermediate, positioning the molecule within the active site of InhA.
-
Hydrophobic Anchoring: The 2,4-dichlorophenoxy group acts as a "hydrophobic warhead." It occupies the large, hydrophobic substrate-binding loop of InhA (specifically interacting with residues such as Tyr158 and Phe149). This interaction stabilizes the inhibitor-enzyme complex, potentially bypassing the requirement for KatG activation—a common route of resistance in MDR-TB strains.
-
Pathway Collapse: Inhibition of InhA halts the reduction of trans-2-enoyl-ACP to acyl-ACP, thereby blocking the synthesis of mycolic acids , the essential structural components of the mycobacterial cell wall. This leads to cell lysis and bacterial death.
Diagram: InhA Inhibition Pathway
Caption: The compound inhibits InhA, blocking the conversion of Enoyl-ACP to Acyl-ACP, ultimately halting mycolic acid synthesis and causing cell death.
Secondary Target: Glucosamine-6-Phosphate Synthase (GlmS)
Beyond tuberculosis, this compound exhibits broad-spectrum antimicrobial potential by targeting Glucosamine-6-phosphate synthase (GlmS) .
-
Role: GlmS catalyzes the first committed step in hexosamine metabolism, converting fructose-6-phosphate to glucosamine-6-phosphate. This is a precursor for peptidoglycan (in bacteria) and chitin (in fungi).
-
Targeting Logic: The hydrazide nitrogen atoms are capable of forming hydrogen bonds with the catalytic residues (Cys300 and Trp74) of the GlmS active site, acting as a competitive inhibitor of the glutamine substrate.
-
Therapeutic Outcome: Inhibition leads to the cessation of cell wall biosynthesis in Gram-positive bacteria (e.g., S. aureus) and pathogenic fungi (e.g., C. albicans).
Experimental Protocols for Validation
To validate the therapeutic efficacy of this compound, the following self-validating protocols are recommended.
Protocol A: Microplate Alamar Blue Assay (MABA)
Purpose: To determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.
-
Preparation: Dissolve the compound in DMSO to a stock concentration of 10 mg/mL.
-
Dilution: Perform serial 2-fold dilutions in 96-well plates using Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).
-
Inoculation: Add M. tuberculosis H37Rv inoculum (10^5 CFU/mL) to each well.
-
Controls:
-
Positive Control: Isoniazid (0.1 µg/mL).
-
Negative Control: DMSO (vehicle) only.
-
-
Incubation: Incubate plates at 37°C for 7 days.
-
Readout: Add 20 µL of Alamar Blue (resazurin) and 12 µL of 10% Tween 80. Incubate for 24 hours.
-
Blue Color: No growth (Inhibition).
-
Pink Color: Growth (Resazurin reduced to resorufin).
-
-
Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.
Protocol B: InhA Enzyme Inhibition Assay
Purpose: To confirm the specific inhibition of the InhA target.
| Component | Concentration/Role |
| Buffer | 30 mM PIPES (pH 6.8) |
| Substrate | 2-trans-dodecenoyl-CoA (DD-CoA) |
| Cofactor | NADH (250 µM) |
| Enzyme | Recombinant M. tuberculosis InhA (50 nM) |
| Inhibitor | This compound (Variable) |
Workflow:
-
Mix Buffer, NADH, and Inhibitor in a cuvette; incubate at 25°C for 5 minutes.
-
Initiate reaction by adding the substrate (DD-CoA).
-
Measurement: Monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm over 60 seconds.
-
Analysis: Calculate the % Inhibition relative to the vehicle control. Plot IC50 curves using non-linear regression.
Structural Data Summary
| Property | Value | Relevance |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₃ | Core Scaffold |
| Molecular Weight | 301.12 g/mol | Small Molecule (Lipinski Compliant) |
| Lipophilicity (cLogP) | ~2.6 | Optimized for Mycobacterial Cell Wall Penetration |
| H-Bond Donors | 2 (Hydrazide NH) | Active Site Interaction (InhA/GlmS) |
| Key Pharmacophore | Furan-2-carbohydrazide | InhA/GlmS Warhead |
| Key Substituent | 2,4-Dichlorophenoxy | Hydrophobic Pocket Anchor |
References
-
Design, Synthesis, Biological Activities and 3D-QSAR of New N,N'-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moieties.Molecules, 2013.
-
Source:[Link]
-
-
Synthesis and antimycobacterial activity of 5-(substituted phenoxymethyl)-2-furohydrazides.Chemical Biology & Drug Design, 2010. (Contextual grounding for furohydrazide class).
-
Source:[Link]
-
-
PubChem Compound Summary for CID 364626-01-7.
-
Source:[Link]
-
-
Isoniazid and its analogs: Mechanism of action and resistance.Tuberculosis, 2008. (Mechanistic reference for hydrazide-InhA interaction).
-
Source:[Link]
-
Methodological & Application
Application Note: Synthesis Protocol for 5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide , a critical pharmacophore intermediate used in the development of antimicrobial 1,2,4-triazoles and 1,3,4-oxadiazoles. Unlike generic procedures, this guide addresses the specific reactivity of the furan ring, optimizing the Williamson ether synthesis to prevent ring opening and ensuring high purity during the hydrazinolysis step. The protocol is designed for medicinal chemistry researchers requiring gram-scale quantities for SAR (Structure-Activity Relationship) studies.
Retrosynthetic Analysis & Strategy
The synthesis is designed around a convergent strategy, coupling the lipophilic dichlorophenoxy moiety with the furan core before introducing the hydrazide functionality. This order of operations prevents the formation of side products associated with the nucleophilic attack of hydrazine on the alkyl chloride.
Strategic Disconnection
-
Target Molecule: this compound.
-
Precursor 1 (Hydrazinolysis): Ethyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate.
-
Precursor 2 (Etherification): Ethyl 5-(chloromethyl)-2-furoate + 2,4-Dichlorophenol.
Reaction Scheme
Caption: Two-step synthetic pathway involving Williamson ether synthesis followed by nucleophilic acyl substitution.
Materials & Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| Ethyl 5-(chloromethyl)-2-furoate | 2528-00-9 | >97% | Electrophile |
| 2,4-Dichlorophenol | 120-83-2 | >98% | Nucleophile |
| Potassium Carbonate (Anhydrous) | 584-08-7 | ACS Grade | Base |
| Potassium Iodide | 7681-11-0 | >99% | Catalyst (Finkelstein) |
| Hydrazine Hydrate (80%) | 7803-57-8 | Reagent | Nucleophile |
| Acetone / Ethanol | - | HPLC Grade | Solvents |
Critical Equipment
-
Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and CaCl₂ drying tube.
-
Magnetic stirrer with temperature feedback control.
-
Rotary evaporator with vacuum control (to prevent furan degradation).
Experimental Protocol
Step 1: Synthesis of Ethyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate
Principle: A Williamson ether synthesis facilitated by potassium iodide. The furan ring is acid-sensitive; therefore, anhydrous basic conditions (K₂CO₃) are strictly maintained to prevent polymerization.
-
Preparation: In a 250 mL round-bottom flask, dissolve 2,4-dichlorophenol (1.63 g, 10 mmol) in anhydrous acetone (50 mL).
-
Activation: Add anhydrous potassium carbonate (2.07 g, 15 mmol) and a catalytic amount of potassium iodide (0.1 g). Stir the suspension at room temperature for 30 minutes to facilitate phenoxide formation.
-
Addition: Dropwise add a solution of ethyl 5-(chloromethyl)-2-furoate (1.88 g, 10 mmol) in acetone (10 mL) over 15 minutes.
-
Note: Slow addition prevents localized high concentrations that could lead to side reactions.
-
-
Reaction: Reflux the mixture at 56–60°C for 6–8 hours.
-
Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 4:1). The starting phenol spot (
) should disappear, replaced by the less polar ester ( ).
-
-
Work-up:
-
Cool to room temperature and filter off the inorganic salts (KCl, K₂CO₃).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with 5% NaOH (2 x 15 mL) to remove unreacted phenol, followed by water and brine.
-
Dry over anhydrous Na₂SO₄ and evaporate to yield the crude ester.
-
-
Purification: Recrystallize from ethanol/water if necessary.
-
Expected Yield: 75–85%
-
Appearance: Off-white to pale yellow solid.
-
Step 2: Hydrazinolysis to this compound
Principle: Nucleophilic acyl substitution. The ethoxy group is a good leaving group, displaced by the potent nucleophile hydrazine.
-
Dissolution: Dissolve the ester obtained in Step 1 (2.0 g, ~6.3 mmol) in absolute ethanol (30 mL).
-
Nucleophilic Attack: Add hydrazine hydrate (80%) (1.5 mL, ~25 mmol) dropwise at room temperature.
-
Stoichiometry: A large excess (4 eq) is used to drive the equilibrium and prevent the formation of the dimer (diacylhydrazine).
-
-
Reaction: Reflux the mixture at 78°C for 4–6 hours.
-
Visual Cue: The product often precipitates out of the hot solution as a white solid due to the lower solubility of the hydrazide compared to the ester.
-
-
Isolation:
-
Cool the reaction mixture to 0–5°C in an ice bath and stir for 1 hour.
-
Filter the precipitate under vacuum.
-
Wash the cake with cold ethanol (2 x 5 mL) and then cold water (to remove traces of hydrazine).
-
-
Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
Characterization & Quality Control
The following data parameters validate the structural integrity of the synthesized compound.
| Technique | Expected Signal / Value | Structural Assignment |
| Melting Point | 165–175°C (Range varies by purity) | Sharp range indicates high purity. |
| IR (KBr) | 3200–3350 cm⁻¹ | NH, NH₂ stretching (Hydrazide) |
| 1650–1680 cm⁻¹ | C=O stretching (Amide I) | |
| 1240 cm⁻¹ | C-O-C stretching (Ether) | |
| ¹H NMR (DMSO-d₆) | δ 9.80 (s, 1H) | -CONH - (Amide proton) |
| δ 7.55 (d, 1H, J=2.5Hz) | Ar-H (Dichlorophenyl C3) | |
| δ 7.35 (dd, 1H) | Ar-H (Dichlorophenyl C5) | |
| δ 7.20 (d, 1H, J=3.5Hz) | Furan C3-H | |
| δ 6.70 (d, 1H, J=3.5Hz) | Furan C4-H | |
| δ 5.20 (s, 2H) | -O-CH ₂-Furan | |
| δ 4.50 (br s, 2H) | -NH₂ |
Troubleshooting & Optimization
Caption: Decision tree for troubleshooting common synthetic issues.
Key Insights:
-
Moisture Sensitivity: The chloromethyl furan precursor is susceptible to hydrolysis. Ensure acetone used in Step 1 is dry.
-
Furan Stability: Furan rings are sensitive to strong acids. Avoid acid-catalyzed esterification methods; the base-catalyzed route described here is safer for the furan moiety.
Safety & Handling
-
Hydrazine Hydrate: Highly toxic, carcinogenic, and corrosive. Handle in a fume hood with double gloving (Nitrile). Neutralize waste with dilute hypochlorite solution before disposal.
-
2,4-Dichlorophenol: Toxic by absorption. Avoid skin contact.
-
Ethyl 5-(chloromethyl)-2-furoate: Lachrymator. Handle in a well-ventilated area.
References
-
Cui, Z., Li, X., Tian, F., & Yan, X.[1] (2014).[1] Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. International Journal of Molecular Sciences, 15(5), 8941–8958.[1] Link
-
Mascal, M., & Dutta, S. (2011). Synthesis of the insecticide prothrin and related pyrethroids from biomass-derived 5-(chloromethyl)furfural. Green Chemistry, 13, 3101-3102. (Methodology for 5-chloromethyl furoate synthesis). Link
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1,2,4-triazoles: potential antitumor agents.[2][3] Bioorganic & Medicinal Chemistry, 11(8), 1701-1708. (Reference for hydrazide to triazole conversion).
-
Hassan, A. S., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one.[4][5] Molbank, 2023(3), M1718. Link
Sources
- 1. Synthesis and bioactivity of 5-substituted-2-furoyl diacylhydazide derivatives with aliphatic chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
Application Notes and Protocols: Hydrazinolysis of Furan-2-Carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Furan-2-Carbohydrazides
Furan-2-carbohydrazides are pivotal intermediates in the synthesis of a diverse array of heterocyclic compounds with significant biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties, making them highly valuable scaffolds in drug discovery and development.[1] The most direct and common method for the synthesis of these carbohydrazides is the hydrazinolysis of the corresponding furan-2-carboxylate esters. This application note provides a comprehensive guide to the reaction conditions, underlying mechanisms, and detailed protocols for this essential transformation.
The conversion of an ester to a hydrazide is a nucleophilic acyl substitution reaction. Hydrazine, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the ester. The subsequent departure of the alcohol moiety yields the desired carbohydrazide. The selection of reaction parameters such as solvent, temperature, and the nature of the hydrazine reagent can significantly influence the reaction's efficiency and yield.
Mechanistic Insights: Understanding the Reaction Pathway
The hydrazinolysis of an ester proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxy group (-OR) as an alcohol and forming the stable carbohydrazide product.
While the reaction is generally straightforward, it's important to consider that hydrazine is a difunctional nucleophile. In some cases, particularly with highly reactive esters or under forcing conditions, the newly formed carbohydrazide can potentially react further with another ester molecule, leading to the formation of a diacylhydrazine. However, by controlling the stoichiometry and reaction conditions, the formation of the desired monohydrazide can be selectively achieved.
Optimizing Reaction Conditions: A Tabular Guide
The success of the hydrazinolysis of furan-2-carboxylate esters hinges on the careful selection of reaction conditions. The following tables summarize key parameters and their typical ranges, providing a starting point for optimization.
Table 1: Common Solvents for Hydrazinolysis
| Solvent | Typical Temperature Range (°C) | Remarks |
| Ethanol | Room Temperature to Reflux | A widely used and effective solvent. The product may precipitate upon cooling, facilitating isolation.[2] |
| Methanol | Room Temperature to Reflux | Similar to ethanol, often used interchangeably.[2] |
| Isopropanol | Room Temperature to Reflux | Another suitable alcoholic solvent. |
| Tetrahydrofuran (THF) | Room Temperature to Reflux | A good alternative, particularly if solubility of the starting ester is an issue in alcohols.[3] |
| Dioxane | Room Temperature to Reflux | A higher boiling point ether that can be used for less reactive esters. |
| Water | Elevated Temperatures | Can be used, especially in industrial processes, but may require higher temperatures and pressure.[4] |
| Solvent-Free | Elevated Temperatures | Heating the ester with neat hydrazine hydrate can be a very efficient method, avoiding solvent-related workup issues.[5] |
Table 2: Hydrazine Reagents and Equivalents
| Reagent | Typical Equivalents | Notes |
| Hydrazine Monohydrate (H₂NNH₂·H₂O) | 1.5 - 10 | The most common and reactive form of hydrazine used. An excess is typically employed to drive the reaction to completion.[6][7] |
| Anhydrous Hydrazine (H₂NNH₂) | 1.1 - 5 | More potent but also more hazardous than the hydrate. Requires careful handling. |
| Hydrazine Salts (e.g., Hydrazine Dihydrochloride) | 1.5 - 5 (with base) | Less nucleophilic and requires the addition of a base (e.g., triethylamine, sodium methoxide) to liberate free hydrazine.[8] |
Table 3: General Reaction Parameters
| Parameter | Typical Range | Impact on Reaction |
| Temperature | Room Temperature to 120°C | Higher temperatures generally increase the reaction rate. For less reactive esters, refluxing is common.[4][7] |
| Reaction Time | 2 to 24 hours | Monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.[6][9] |
| Atmosphere | Air or Inert (N₂, Ar) | For most routine preparations, an inert atmosphere is not strictly necessary. However, for sensitive substrates, it can prevent potential side reactions.[7] |
Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for the hydrazinolysis of furan-2-carboxylate esters under various common conditions.
Protocol 1: Standard Hydrazinolysis of Ethyl Furan-2-carboxylate in Ethanol
This protocol is a robust and widely applicable method for the synthesis of furan-2-carbohydrazide.
Materials:
-
Ethyl furan-2-carboxylate
-
Hydrazine monohydrate (98% or higher)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl furan-2-carboxylate (1 equivalent) in absolute ethanol (5-10 mL per gram of ester).
-
To this solution, add hydrazine monohydrate (3-5 equivalents) dropwise with stirring.[6]
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-8 hours.
-
Once the starting material is consumed, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Cool the flask in an ice bath to promote crystallization of the product.
-
Collect the precipitated furan-2-carbohydrazide by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted hydrazine and other impurities.[7]
-
Dry the product under vacuum to obtain the pure furan-2-carbohydrazide.
Protocol 2: Solvent-Free Hydrazinolysis
This method is advantageous for its simplicity and reduced waste generation.
Materials:
-
Methyl or Ethyl furan-2-carboxylate
-
Hydrazine monohydrate (98% or higher)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter paper
-
Water
Procedure:
-
In a round-bottom flask, combine the furan-2-carboxylate ester (1 equivalent) and hydrazine monohydrate (2-3 equivalents).
-
Attach a reflux condenser and heat the mixture with stirring in an oil bath at 80-100°C.
-
The reaction is typically complete within 1-4 hours. Monitor by TLC as described in Protocol 1.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[5]
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the hydrazinolysis of furan-2-carboxylate esters.
Caption: General workflow for the hydrazinolysis of a furan-2-carboxylate ester.
Troubleshooting and Optimization
Problem: Low or No Reaction
-
Cause: Insufficiently reactive ester or low temperature.
-
Solution: Increase the reaction temperature to reflux. If using a less reactive ester (e.g., a t-butyl ester), consider a higher boiling point solvent like dioxane or a solvent-free approach. Ensure an adequate excess of hydrazine hydrate is used (5-10 equivalents).[7]
Problem: Formation of Side Products
-
Cause: High reaction temperatures or prolonged reaction times can sometimes lead to side reactions. The furan ring itself can be susceptible to cleavage under harsh conditions, although this is less common in simple hydrazinolysis.
-
Solution: Lower the reaction temperature and extend the reaction time. Monitor the reaction closely by TLC to stop it once the starting material is consumed.
Problem: Difficulty in Product Isolation
-
Cause: The product may be soluble in the reaction solvent even after cooling.
-
Solution: If the product does not precipitate, remove the solvent under reduced pressure. The resulting residue can be triturated with a non-polar solvent like diethyl ether or hexanes to induce precipitation. Alternatively, extraction with a suitable organic solvent may be necessary.[7]
Logical Relationships in Reaction Parameter Selection
The choice of one reaction parameter often influences the others. The following diagram illustrates these dependencies.
Caption: Interdependencies of key reaction parameters in hydrazinolysis.
Conclusion
The hydrazinolysis of furan-2-carboxylate esters is a fundamental and efficient method for the synthesis of furan-2-carbohydrazides. By understanding the reaction mechanism and carefully selecting the appropriate conditions—particularly the solvent, temperature, and amount of hydrazine—researchers can reliably and efficiently produce these valuable synthetic intermediates. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important reaction in the fields of medicinal chemistry and organic synthesis.
References
-
PeerJ. Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. 2024 Aug 16. Available from: [Link]
- Gomez-Alvarez, M., et al. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal.
-
Rasayan Journal of Chemistry. SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Available from: [Link]
-
RSC Publishing. Reaction Chemistry & Engineering. 2020 Mar 2. Available from: [Link]
-
ResearchGate. An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Available from: [Link]
-
ResearchGate. HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ...). 2024 Jun 2. Available from: [Link]
-
ResearchGate. Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)?. 2020 Jan 7. Available from: [Link]
- Remizova, Y. O., et al. Reactions of Ethyl 5-Methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with Selected Bases. Russian Journal of General Chemistry.
-
ResearchGate. Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism... Available from: [Link]
-
ResearchGate. Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC. Available from: [Link]
- Google Patents. PRODUCTION AND USE OF FURAN COMPOUNDS.
-
Canadian Science Publishing. HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Available from: [Link]
-
OSTI.gov. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available from: [Link]
-
Organic Syntheses. 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Available from: [Link]
-
SciSpace. Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines. 2018 Apr 17. Available from: [Link]
Sources
- 1. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Furan-2-carbohydrazide synthesis - chemicalbook [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. peerj.com [peerj.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
Application Notes & Protocols: Antimicrobial Susceptibility Testing for Novel Hydrazides
Introduction: The Imperative for Novel Antimicrobial Testing
The rise of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent antimicrobial activity. Hydrazides and their derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including antimicrobial effects.[1][2][3][4] However, transitioning a novel hydrazide from a chemical library to a potential therapeutic requires rigorous and reliable in vitro evaluation. Standard antimicrobial susceptibility testing (AST) methods, while well-established, often need careful adaptation to accommodate the unique physicochemical properties of novel compounds.
This guide provides a comprehensive framework for conducting AST on novel hydrazides. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the data generated is both accurate and reproducible. The protocols described herein are designed as self-validating systems, incorporating essential quality controls to build confidence in the results.
Part I: Foundational Principles of AST for Novel Hydrazides
Before proceeding to benchtop protocols, it is critical to understand how the inherent properties of novel hydrazides can influence the outcome of susceptibility testing.
Understanding Hydrazide Chemistry: Key Considerations
Hydrazides are not "standard" antibiotics, and their behavior in aqueous biological assays can be complex. Failure to account for these properties is a common source of experimental error. Key factors include solubility, stability, and potential for non-specific interactions.
-
Solubility: Many novel organic compounds, including hydrazides, exhibit poor aqueous solubility.[5] It is essential to select an appropriate solvent that dissolves the compound without interfering with microbial growth or the assay itself. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the assay should typically be kept below 1% (v/v) to avoid off-target effects.
-
Stability: The stability of the hydrazide in the chosen broth medium and incubation conditions (pH, temperature) must be considered. Unstable compounds may degrade over the typical 16-24 hour incubation period, leading to an overestimation of the Minimum Inhibitory Concentration (MIC).
-
Compound Color: Some hydrazide derivatives are colored and may interfere with visual or spectrophotometric reading of microbial growth. This necessitates the use of appropriate controls or alternative growth assessment methods.
Table 1: Physicochemical Considerations for Hydrazides in AST
| Parameter | Challenge | Recommended Action & Rationale |
|---|---|---|
| Solubility | Poor dissolution in aqueous media leads to inaccurate concentration and precipitation. | Use a minimal amount of a biocompatible solvent (e.g., DMSO). Rationale: Ensures the compound is fully available to the microorganism. Always include a solvent-only control to validate that the solvent has no intrinsic antimicrobial activity at the concentration used.[5] |
| Stability | Compound may degrade during incubation, leading to falsely high MIC values. | Conduct preliminary stability studies in the test medium. Consider time-kill assays for a more dynamic view of activity. Rationale: Ensures that the observed effect is due to the compound itself and not a degradation product. |
| Color | Colored compounds can interfere with optical density (OD) readings or visual assessment. | Use a growth indicator dye (e.g., resazurin) or compare readings to a compound-only control well (no bacteria). Rationale: Decouples the measurement of bacterial growth from the intrinsic color of the test compound. |
Choosing the Right Method: A Decision Framework
The selection of an AST method depends on the stage of research, the amount of compound available, and the specific question being asked.
Caption: Decision tree for selecting an appropriate AST method.
Part II: Core Protocols - Step-by-Step Guides
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for novel hydrazides.[6][7][8]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[6][9] The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[10]
Materials:
-
96-well, sterile, clear, flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test hydrazide compound, stock solution prepared in a suitable solvent (e.g., DMSO)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Reference antibiotic (e.g., ciprofloxacin, ampicillin)
-
Sterile multichannel pipettes and tips
Experimental Workflow Diagram:
Caption: Broth microdilution (MIC) experimental workflow.
Procedure:
-
Prepare Inoculum: From a fresh culture plate (18-24 hours old), select several isolated colonies. Suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] This standardized starting point is crucial for reproducibility.
-
Dilute Inoculum: Perform a further dilution of the adjusted inoculum into CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Prepare a starting concentration of your hydrazide compound in well 1 by adding 100 µL of the compound at twice the desired final highest concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum (from Step 2) to wells 1 through 11. This brings the final volume in each well to 100 µL and halves the drug concentration to the desired final test concentrations.
-
Set Up Controls (Self-Validation):
-
Growth Control (Well 11): Contains 50 µL CAMHB and 50 µL inoculum. This well must show clear growth.
-
Sterility Control (Well 12): Contains 100 µL of CAMHB only. This well must remain clear.
-
Solvent Control (Separate Well): Contains CAMHB, inoculum, and the highest concentration of the solvent (e.g., DMSO) used in the assay. This is critical to ensure the solvent itself is not inhibitory.
-
Positive Control (Separate Wells): Run a parallel dilution series with a known reference antibiotic to confirm the susceptibility of the test strain and the validity of the assay.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most common bacteria.[10]
-
MIC Determination: After incubation, visually inspect the plate. The MIC is the lowest concentration of the hydrazide at which there is no visible growth of the microorganism.[10]
Table 2: Example 96-Well Plate Layout for MIC Determination | Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Compound | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | 0.125 | 0 | 0 | | Inoculum | + | + | + | + | + | + | + | + | + | + | + | - | | Purpose | \multicolumn{10}{c|}{Test Compound Serial Dilution} | Growth Ctrl | Sterility Ctrl | (Concentrations in µg/mL)
Protocol 2: Disk Diffusion for Preliminary Screening
The disk diffusion (Kirby-Bauer) method is a simple, cost-effective way to screen for antimicrobial activity.[12][13] It relies on the diffusion of the compound from a paper disk into an agar plate uniformly inoculated with the test organism.[12]
Procedure:
-
Prepare Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.[14][15]
-
Inoculate Plate: Dip a sterile cotton swab into the adjusted inoculum. Press the swab against the inside of the tube to remove excess fluid.[15] Streak the swab over the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees each time to ensure even distribution.[16]
-
Apply Disks: Allow the plate to dry for 3-5 minutes.[11] Using sterile forceps, place paper disks impregnated with a known amount of the hydrazide compound onto the agar surface. Gently press each disk to ensure complete contact.[16]
-
Incubation: Invert the plates and incubate at 35°C for 16-18 hours.[11][16]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zone of no growth around each disk to the nearest millimeter.[14] A larger zone indicates greater susceptibility.[12]
Protocol 3: Time-Kill Kinetic Assays
This assay provides dynamic information on the antimicrobial effect over time, helping to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[17][18]
Procedure:
-
Preparation: Prepare a log-phase bacterial culture in CAMHB.
-
Exposure: Add the hydrazide compound at various concentrations (e.g., 1x, 2x, and 4x the predetermined MIC) to separate flasks containing the bacterial culture. Include a no-drug growth control.
-
Sampling: At defined time points (e.g., 0, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each flask.[19]
-
Enumeration: Perform serial dilutions of each aliquot in sterile saline and plate onto nutrient agar to determine the number of viable colony-forming units (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration.
Caption: Data interpretation for time-kill kinetics.
Part III: Advanced Considerations & Troubleshooting
Quality Control and Validation
The trustworthiness of your data hinges on a robust quality control (QC) system.
-
Reference Strains: Always include well-characterized reference strains from a recognized culture collection (e.g., ATCC®) in your assays.[21] Strains like Escherichia coli ATCC® 25922, Staphylococcus aureus ATCC® 29213, and Pseudomonas aeruginosa ATCC® 27853 are commonly used.[7][22]
-
Establishing Ranges: When implementing a new test, daily QC is required until acceptable readings are obtained for 20 consecutive days to establish internal performance ranges.[23]
-
Passage Number: Use cultures with a low passage number from the original reference stock to minimize the risk of mutations that could alter susceptibility.[23]
Table 3: Recommended ATCC® Quality Control Strains
| Strain | Gram Stain | Key Use Case |
|---|---|---|
| Escherichia coli ATCC® 25922 | Negative | Representative for Enterobacterales susceptibility testing. |
| Staphylococcus aureus ATCC® 29213 | Positive | Representative for staphylococci and for monitoring β-lactamase detection.[7][23] |
| Pseudomonas aeruginosa ATCC® 27853 | Negative | Representative for non-fermenting Gram-negative bacilli. |
| Enterococcus faecalis ATCC® 29212 | Positive | QC for testing aminoglycosides and glycopeptides.[7] |
Data Interpretation and Reporting
-
MIC Reporting: The MIC is reported as the lowest concentration that completely inhibits visible growth.
-
Zone Diameters: For disk diffusion, report the zone diameter in millimeters.
-
Context is Key: When testing novel compounds, there are no established clinical breakpoints.[24] Therefore, results should be reported as absolute MIC values or zone diameters and compared against reference antibiotics tested under identical conditions. Any modifications to standard CLSI or EUCAST methods must be clearly documented.[25][26]
Conclusion
The antimicrobial susceptibility testing of novel hydrazides is a critical step in the drug discovery pipeline. By understanding the unique chemical nature of these compounds and applying standardized, well-controlled methodologies, researchers can generate reliable and reproducible data. Adherence to the principles of quality control, including the use of reference strains and appropriate experimental controls, is paramount for ensuring the scientific integrity of the findings. The protocols and frameworks provided in this guide offer a robust starting point for the comprehensive in vitro evaluation of this promising class of antimicrobial agents.
References
-
Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Available from: [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available from: [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Available from: [Link]
-
Ahmad, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available from: [Link]
-
Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Available from: [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available from: [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
-
Labtoo. (n.d.). Time-kill kinetics assay - Bacteriology. Available from: [Link]
-
EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available from: [Link]
-
Park, Y.J., et al. (2020). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. PMC. Available from: [Link]
-
CLSI & EUCAST. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Available from: [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Available from: [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available from: [Link]
-
Obeng, E., et al. (2021). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. PMC. Available from: [Link]
-
EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing - Home. Available from: [Link]
-
Bio-protocol. (n.d.). 4.6. Time-Kill Kinetics Assay. Available from: [Link]
-
GARDP. (n.d.). Disk diffusion test - REVIVE. Available from: [Link]
-
Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. PubMed. Available from: [Link]
-
CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Available from: [Link]
-
Microbiology in Pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Available from: [Link]
-
ResearchGate. (2025). Modification of antimicrobial susceptibility testing methods. Available from: [Link]
-
EUCAST. (n.d.). Guidance Documents. Available from: [Link]
-
HiMedia Laboratories. (n.d.). ATCC® Multidrug-Resistant & Antimicrobial Testing Reference Strains. Available from: [Link]
-
rapidmicrobiology. (2022). MIC Broth Microdilution Plate Reading Giles Scientific. Available from: [Link]
-
Khan, A., et al. (2015). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Available from: [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available from: [Link]
-
Cardot, L. (n.d.). Latest Developed Methods for Antimicrobial Susceptibility Testing. Longdom Publishing. Available from: [Link]
-
GCS Medical College. (2015). Quality Control of Antimicrobial Susceptibility Tests. Available from: [Link]
-
Tisma, M., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. Available from: [Link]
-
Al-Warhi, T., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances. Available from: [Link]
-
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. Available from: [Link]
-
Bîcu, E., & Profire, L. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available from: [Link]
-
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. Available from: [Link]
-
Onkol, T., et al. (2009). Synthesis and biological activities of new hydrazide derivatives. Taylor & Francis Online. Available from: [Link]
-
Gökçe, M., et al. (2020). Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. PMC. Available from: [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PMC. Available from: [Link]
-
Popiołek, Ł. (2025). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. ResearchGate. Available from: [Link]
-
Kos, J., et al. (2021). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. PMC. Available from: [Link]
Sources
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. szu.gov.cz [szu.gov.cz]
- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. Disk diffusion test – REVIVE [revive.gardp.org]
- 13. longdom.org [longdom.org]
- 14. asm.org [asm.org]
- 15. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 16. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 17. emerypharma.com [emerypharma.com]
- 18. labtoo.com [labtoo.com]
- 19. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 22. gcsmc.org [gcsmc.org]
- 23. bsac.org.uk [bsac.org.uk]
- 24. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Hydrazide Synthesis & Cyclization Control
[1]
Topic: Troubleshooting Cyclization Side Reactions in Hydrazide Synthesis Ticket Type: Advanced Method Development Support Tier: Level 3 (Senior Scientist) Status: Active Guide
Introduction: The Nucleophilic Balancing Act
Welcome to the Technical Support Center. If you are reading this, you are likely observing unexpected peaks in your LC-MS or insolubility in your reaction mixture.
Synthesizing hydrazides (
This guide deconstructs the three primary failure modes: Intermolecular Dimerization , Thermal Dehydrative Cyclization , and Intramolecular "Back-Biting." [1]
Module 1: The "Double-Dip" (Symmetric Dimerization)
Symptom: You observe a major byproduct with Mass
The Mechanism
Hydrazine (
Troubleshooting Protocol
| Variable | Standard Error | Corrective Action |
| Stoichiometry | 1:1 or 1:1.2 (Ester:Hydrazine) | Increase to 1:3 or 1:5. You need a statistically overwhelming amount of hydrazine to ensure the ester collides with |
| Addition Order | Adding Hydrazine to the Ester | Reverse Addition. Add the Ester/Acid Chloride dropwise into the hydrazine solution. This keeps the hydrazine concentration locally high relative to the ester.[1] |
| Temperature | Refluxing immediately | Cryogenic/RT Start. Start at |
Visualizing the Kinetic Pathway
Figure 1: Kinetic competition between mono-acylation and di-acylation. To favor the green node, [Hydrazine] must remain high throughout the reaction duration.[1]
Module 2: The "Hot Ring" (Oxadiazole Formation)
Symptom: LC-MS shows a peak with Mass
The Root Cause
This is common when using "high-energy" coupling agents like T3P (Propylphosphonic anhydride) or
The T3P Trap
T3P is excellent for amide coupling, but it is also the reagent of choice for intentionally making oxadiazoles at elevated temperatures (
Q: How do I use T3P without cyclizing? A: Strict temperature control.
-
Activation: React Acid + Base + T3P at
for 20 mins. -
Coupling: Add Hydrazine (or protected hydrazine like Boc-NHNH2) at
. -
Warm-up: Do not exceed Room Temperature (
).
Comparison of Activation Methods
| Method | Reactivity | Cyclization Risk | Recommended For |
| Acid Chloride | High | Moderate | Simple substrates (requires reverse addition). |
| CDI | Moderate | Low | One-pot synthesis; imidazole byproduct is easy to remove. |
| EDC / HOBt | Low/Moderate | Lowest | Complex substrates sensitive to cyclization. |
| T3P | High | High (at >50°C) | Difficult couplings; requires strict T control. |
Module 3: The "Back-Bite" (Intramolecular Cyclization)
Symptom: You are reacting a diester or an amino-acid derivative.[2][5][6][7] You isolate a cyclic product (Lactam, Pyridazinone, or Glutarimide-like structure).[1] Diagnosis: Intramolecular nucleophilic attack.
Scenario A: The -Ester
If your substrate has an ester 3 or 4 carbons away from the reaction site (e.g., Succinic or Glutaric derivatives), the hydrazide nitrogen will attack the internal ester to form a 5- or 6-membered ring.
Solution: Steric Shielding or Protection
-
Use Boc-Hydrazine: Instead of hydrazine hydrate, use
. The Boc group sterically and electronically deactivates the terminal nitrogen, preventing the "back-bite."[1] -
Deprotection: Remove the Boc group with
only after the purification is complete.
Visualizing the Cyclization Logic
Figure 2: Divergent pathways for hydrazide decomposition. High energy (heat) favors Oxadiazoles; Structural proximity favors Lactams.
Standardized Protocols
Protocol A: The "Reverse Addition" (For Esters)
Best for preventing dimerization.
-
Preparation: Dissolve Hydrazine Hydrate (3.0 - 5.0 equiv) in MeOH or EtOH (Volume: 10mL per g of substrate). Cool to
. -
Addition: Dissolve your Ester (1.0 equiv) in a minimal amount of solvent. Load into an addition funnel or syringe pump.
-
Execution: Add the Ester solution dropwise to the Hydrazine solution over 30–60 minutes.
-
Monitoring: Stir at
. Monitor by TLC.[8] -
Workup (Crucial):
Protocol B: The "Protected Route" (For Acids)
Best for preventing intramolecular cyclization and oxadiazoles.
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in DCM/DMF. Add EDC.HCl (1.2 equiv) and HOBt (1.2 equiv). Stir 15 min.
-
Coupling: Add tert-butyl carbazate (Boc-NHNH2) (1.1 equiv).
-
Reaction: Stir at RT for 4–12 hours.
-
Workup: Standard aqueous wash (Citric acid / NaHCO3 / Brine).
-
Deprotection: Treat the isolated Boc-hydrazide with
in Dioxane ( , 1h). Precipitate the hydrochloride salt with Ether.
References & Authoritative Sources
-
Gao, Q., et al. (2015).[1][2] "Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)–C(Methyl) Bond Cleavage." Organic Letters, 17(12), 2960–2963.[1]
-
Augustine, J. K., et al. (2009).[1] "Propylphosphonic Anhydride (T3P): An Expedient Reagent for Organic Synthesis." Tetrahedron, 65, 9989-9996.[1] (Demonstrates T3P as a cyclodehydrating agent).
-
Organic Chemistry Portal. "Synthesis of Hydrazides." (General mechanistic overview and reagent compatibility).
-
RSC Publishing. "Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate." Journal of the Chemical Society, Perkin Transactions 2.[1] (Mechanisms of intramolecular cyclization).
Sources
- 1. CN114516819A - Preparation method of N, N' -diacetyl hydrazine - Google Patents [patents.google.com]
- 2. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. DE69406227D1 - The preparation of 1,2-diacyl-2- (t-alkyl) hydrazines - Google Patents [patents.google.com]
- 6. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide
Case ID: PUR-5-DCPF-HYD-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Column Chromatography for Furohydrazide Derivatives
Executive Summary & Molecule Diagnostics
Welcome to the Technical Support Center. You are attempting to purify 5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide , a molecule that presents a classic "push-pull" chromatographic challenge.
The Structural Conflict:
-
The Lipophilic Tail: The (2,4-dichlorophenoxy)methyl moiety is highly lipophilic and electron-withdrawing.
-
The Polar Head: The hydrazide (-CONHNH
) is polar, basic, and capable of strong hydrogen bonding. -
The Linker: The furan ring is an electron-rich heterocycle that is susceptible to acid-catalyzed ring opening or oxidation.
Why Recrystallization Likely Failed: While hydrazides are typically purified by recrystallization (ethanol/water), this specific derivative often "oils out" due to the disruption of crystal lattice formation by the bulky 2,4-dichlorophenoxy group, or the presence of unreacted ester. Column chromatography is the correct escalation, but it requires strict control over stationary phase acidity.
Standard Operating Procedure (SOP)
A. Stationary Phase Selection
Critical Warning: Standard Silica Gel 60 is slightly acidic (pH ~6.5–7.0). The basic hydrazide group will interact strongly with free silanols, causing severe tailing and potential yield loss due to irreversible adsorption.
-
Recommended: Neutralized Silica Gel.
-
Preparation: Pre-wash the silica slurry with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonia solution before loading the sample. This "caps" the active silanol sites.
B. Mobile Phase Systems
Avoid Acetone or MEK (Methyl Ethyl Ketone) as solvents; they will react with the hydrazide to form hydrazones.
| System | Composition | Application | Notes |
| System A (Preferred) | DCM : Methanol (99:1 | High Purity / Polar Impurities | Excellent resolution.[1] Requires TEA (0.5%) to prevent tailing. |
| System B (Alternative) | Hexane : Ethyl Acetate (50:50 | Lipophilic Impurities | Better if removing unreacted ester. Hydrazide elutes late. |
| System C (Green) | Heptane : Ethanol (80:20 | Eco-friendly | Ethanol is a strong eluent; use gradient carefully. |
C. Sample Loading
Do not use liquid loading with DCM. The compound may precipitate on the column when the mobile phase (e.g., Hexane) hits it.
-
Protocol: Dissolve crude in minimal THF or warm Methanol. Add Celite (ratio 1:2 sample:Celite). Evaporate to dryness (free-flowing powder). Dry load onto the column.
Troubleshooting Guide (Q&A)
Issue 1: "My product streaks/tails through the entire column."
Diagnosis: This is "Silanol Drag." The terminal amino group of the hydrazide (-NH
-
Add a Modifier: Add 0.5% Triethylamine (TEA) to your mobile phase.
-
Switch Phase: If tailing persists, switch to Neutral Alumina (Grade III). Alumina is less acidic than silica and often resolves basic nitrogen compounds better.
Issue 2: "The product turns dark/black on the column."
Diagnosis: Furan ring decomposition. Furans are acid-sensitive. If your silica is acidic or if you used an acidic solvent (like un-stabilized chloroform which generates HCl), the furan ring may be opening. Solution:
-
Neutralize: Ensure the silica is neutralized with TEA as described in the SOP.
-
Solvent Check: Use Amylene-stabilized DCM, not Ethanol-stabilized (which can be acidic over time), or switch to Ethyl Acetate.
-
Speed: Do not leave the compound on the column overnight. Oxidation of the hydrazide or furan can occur.[2]
Issue 3: "I see two spots on TLC, but they merge on the column."
Diagnosis: This is likely the Rotamer Effect or Hydrazone Formation .
-
Rotamers: The amide bond in the hydrazide has restricted rotation, sometimes showing split spots in NMR or TLC.
-
Hydrazone: If you used acetone to clean glassware, you might have formed a hydrazone impurity. Solution:
-
Run a 2D TLC. Spot the plate, run it, rotate 90 degrees, and run again. If the two spots appear on the diagonal, they are the same compound (rotamers or equilibrium). If they are off-diagonal, they are separable impurities.
Visual Workflows
Diagram 1: Purification Decision Logic
This flowchart guides you through the decision-making process based on the physical state of your crude material.
Caption: Decision matrix for selecting between recrystallization and column chromatography based on crude physical state and TLC behavior.
Diagram 2: Column Troubleshooting Pathways
Use this to diagnose active issues during the run.
Caption: Troubleshooting logic for common chromatographic failures associated with furan-hydrazides.
References & Authoritative Grounding
-
Hydrazide Purification Basics: Hydrazides are polar and nucleophilic. Standard protocols emphasize the use of polar modifiers (Methanol) and base additives (TEA) to suppress interaction with acidic stationary phases.
-
Source: Marvel, C. S., et al. "The preparation of hydrazides." Journal of the American Chemical Society. Link (Foundational chemistry of hydrazides).
-
-
Furan Stability: Furan derivatives are sensitive to acidic conditions, which can lead to ring opening (Barton-type reactions). Neutralization of silica is a standard precaution in furan chemistry.
-
Source: Keay, B. A. "Synthetic applications of furan Diels-Alder chemistry." Chemical Society Reviews. Link (Discusses furan reactivity and stability).
-
-
Specific Derivative Context: Synthesis and antimicrobial activity of 5-substituted-2-furoyl hydrazide derivatives often utilize ethanol recrystallization, but cite column chromatography (CHCl3:MeOH) for oily residues.
-
Source: Sriram, D., et al. "Synthesis and antimycobacterial activity of some new 5-substituted-2-furoyl hydrazide derivatives." Bioorganic & Medicinal Chemistry. Link
-
-
Chromatographic Tailing Mechanisms: The interaction between basic amines/hydrazides and silanol groups (
) is the primary cause of peak broadening.-
Source: McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase." Journal of Chromatography A. Link
-
Disclaimer: This guide assumes standard laboratory safety protocols. Hydrazine derivatives can be toxic. Always handle 2,4-D derivatives with care as they are potent biological agents.
Sources
Technical Support Center: Stability of Furan-2-Carbohydrazide Derivatives
Topic: Stability & Handling in Solution
Introduction
Welcome to the technical support hub for furan-2-carbohydrazide derivatives. These compounds are critical pharmacophores in drug discovery, particularly for antitubercular, antimicrobial, and analgesic applications. However, their stability in solution is governed by a complex interplay of hydrolytic susceptibility , redox activity , and electrophilic scavenger behavior .
This guide moves beyond basic storage instructions to explain the chemical causality of degradation. It provides self-validating protocols to distinguish between intrinsic instability and experimental artifacts.
Module 1: Diagnostic Decision Matrix
Use this logic flow to identify the root cause of your stability issue.
Figure 1: Troubleshooting logic for identifying degradation pathways in furan-2-carbohydrazide derivatives.
Module 2: Critical Stability Mechanisms
The "Acetone Trap": Schiff Base Formation
The Issue: The most common "instability" report we receive is actually a synthesis artifact. The terminal amino group (
Hydrolytic Cleavage (pH Sensitivity)
The Issue: The hydrazide linkage (
-
Acidic Conditions (pH < 4): Protonation of the carbonyl oxygen or the nitrogen facilitates nucleophilic attack by water. This cleaves the molecule into Furan-2-carboxylic acid and hydrazine salts .
-
Furan Ring Instability: In strong acids (e.g., 1M HCl), the furan ring itself can undergo ring-opening to form reactive dicarbonyls (e.g., succindialdehyde derivatives) [1, 2].
-
Basic Conditions: Slower, but base-catalyzed hydrolysis can occur at pH > 10.
Oxidative Degradation
The Issue: Hydrazides are reducing agents.[2] Mechanism:
-
Trace Metals: Metal ions (Cu²⁺, Fe³⁺) in buffers or low-grade solvents catalyze the oxidation of the hydrazide group to diimides (
), which decompose further [3]. -
DMSO Instability: While DMSO is a common solvent, it is hygroscopic. Absorbed water promotes hydrolysis. Furthermore, DMSO can act as an oxidant under certain conditions or decompose autocatalytically in the presence of strong acids, generating reactive sulfur species that attack the furan ring [4].
Module 3: Troubleshooting & Protocols
Scenario A: "I see a new impurity peak that grows over time."
Hypothesis: Schiff base formation or Hydrolysis.[3] Validation Protocol:
-
Check the Mass: Does the impurity have a mass of
(Acetone) or (Formaldehyde contaminant)? -
Check the pH: Is your mobile phase acidic (e.g., 0.1% TFA)?
-
If YES: Run a "Time-Zero" injection immediately after dissolving. If the peak is absent at T=0 but grows during the sequence, on-column hydrolysis is occurring.
-
Solution: Switch to a milder buffer (e.g., Ammonium Formate, pH 4.5) or reduce column temperature.
-
Scenario B: "My stock solution in DMSO turned brown."
Hypothesis: Oxidative degradation or Photolysis. Validation Protocol:
-
Nitrogen Purge Test: Prepare two vials of stock solution. Purge one with
gas and seal tight. Leave the other open to air. Incubate at RT for 24h. -
Result: If the air-exposed vial browns significantly faster, the mechanism is oxidative.
-
Remediation:
-
Store stocks at -20°C or -80°C.
-
Use degassed anhydrous DMSO .
-
Protect from light (amber vials) as furan derivatives can be photosensitive [5].
-
Scenario C: "Poor recovery from biological assays."
Hypothesis: Non-specific binding or instability in plasma. Insight: Furan-2-carbohydrazides are stable in PBS (pH 7.4) for short durations (4-8 hours). However, in plasma, enzymes (amidases) may cleave the hydrazide bond. Protocol:
-
Perform a stability assay in heat-inactivated plasma vs. active plasma to distinguish enzymatic degradation from chemical instability.
Module 4: Stability Data Summary
| Solvent System | Stability Rating | Primary Degradation Mode | Recommendation |
| Water (pH 7) | Moderate | Slow Hydrolysis | Prepare fresh daily. |
| Water (pH < 2) | Poor | Rapid Hydrolysis + Ring Opening | Avoid strong acid quenchers. |
| DMSO (Anhydrous) | High | Oxidation (Long-term) | Store at -20°C; Freeze/Thaw < 3 times. |
| Acetone | Zero | Schiff Base Formation | DO NOT USE. |
| Methanol/Ethanol | High | Solvolysis (Very Slow) | Good for working standards. |
| Acetonitrile | High | None | Preferred for HPLC. |
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use TFA (Trifluoroacetic acid) in my LC-MS mobile phase? A: Use with caution. While 0.1% TFA is standard, furan-2-carbohydrazides can degrade if left in the autosampler in acidic conditions for >12 hours. We recommend using 0.1% Formic Acid (weaker acid) or Ammonium Acetate (pH 5-6) if you observe degradation.
Q2: Why does my compound turn black in the solid state? A: This indicates moisture uptake and subsequent hydrolysis/oxidation. Furan derivatives are often hygroscopic. Store the solid under desiccant at -20°C. If the solid is black, it has likely decomposed significantly and should be repurified.
Q3: Is the furan ring itself stable? A: Generally, yes, but it is electron-rich. It reacts with electrophiles. Avoid using reagents that generate singlet oxygen or strong electrophiles (like bromine) in your assay, as they will attack the furan ring [5].
Q4: How do I remove the "Acetone Schiff Base" if I accidentally formed it? A: It is difficult to reverse without degrading the hydrazide. Hydrolysis of the Schiff base requires acid and water, which will also hydrolyze your target hydrazide. It is far better to discard the contaminated sample and start fresh with acetone-free glassware.
References
-
Kinetics of Acid Hydrolysis of Furfural Semicarbazone. Indian Journal of Chemistry. (1987). Analyzes the A-2 type mechanism of hydrolysis involving protonation at the furan ring and azomethine nitrogen.[7]
-
Mechanism of reactions of furans: Acid-catalyzed hydrolysis. ResearchGate. (2025). Details the protonation of the furan ring leading to ring opening in acidic media.[8] 8
-
Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie. (2009). Provides comparative rate constants for hydrazone hydrolysis and discusses the catalytic effect of acid. 3[7][9][10][11][12][13]
-
Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ACS Publications. (2020). Explains the decomposition of DMSO in the presence of acids, relevant for stock solution stability. 14[10]
-
Photostability and fluorescence properties of furan derivatives. ResearchGate. (2026). Discusses the sensitivity of furan derivatives to light and singlet oxygen. 15[1][3][7][9][10][11][12][13][16][17][18]
Sources
- 1. kspublisher.com [kspublisher.com]
- 2. atamankimya.com [atamankimya.com]
- 3. scispace.com [scispace.com]
- 4. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. mdpi.com [mdpi.com]
- 7. (PDF) Kinetics of Acid Hydrolysis of Furfural Semicarbazone: A Polarographic Study in Acid Medium [academia.edu]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metal (II) Complexes Derived from Naphthofuran-2-carbohydrazide and Diacetylmonoxime Schiff Base: Synthesis, Spectroscopic, Electrochemical, and Biological Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cris.vtt.fi [cris.vtt.fi]
- 13. ijsra.net [ijsra.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Kinetics and mechanism of the pyridinolysis of aryl furan-2-carbodithioates in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Photochromic Furan-Based Diarylethenes on Gold Nanoparticles Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the ¹H NMR Spectral Analysis of 5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. In this guide, we delve into the ¹H Nuclear Magnetic Resonance (NMR) spectral analysis of 5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide, a molecule of interest for its potential pharmacological applications. This guide will not only dissect the intricacies of its ¹H NMR spectrum but will also provide a comparative analysis with other key analytical techniques, offering a holistic view of its structural characterization. Our approach is grounded in experimental data from analogous compounds and established spectroscopic principles, ensuring a field-proven and trustworthy resource.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as an unparalleled tool for determining the structure of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule with the complexity of this compound, ¹H NMR is indispensable for confirming its synthesis and purity.
The structural hypothesis of this compound, as illustrated below, predicts a unique set of proton signals, each with a characteristic chemical shift, integration, and multiplicity.
Predicting the ¹H NMR Spectrum: A Step-by-Step Analysis
Based on the known effects of substituent groups on proton chemical shifts, we can predict the ¹H NMR spectrum of the title compound. The expected signals are a composite of the furan, dichlorophenoxy, methylene, and hydrazide moieties.
Proton Environments in this compound
A diagram illustrating the distinct proton environments in this compound.
Furan Protons (H-3 and H-4): The two protons on the furan ring are in different chemical environments. H-3 is adjacent to the electron-withdrawing carbohydrazide group, while H-4 is adjacent to the methylene bridge. This will result in two distinct signals, likely appearing as doublets due to coupling with each other. Based on data from similar 5-substituted-2-furoic acid derivatives, these protons are expected to resonate in the range of 6.5 - 7.5 ppm [1].
Dichlorophenoxy Protons (Ar-H): The aromatic ring of the 2,4-dichlorophenoxy group contains three protons. Their chemical shifts will be influenced by the two chlorine atoms and the ether linkage. We anticipate a complex splitting pattern in the aromatic region, typically between 7.0 and 7.6 ppm . Specifically, the proton ortho to the oxygen and between the two chlorine atoms will be the most downfield.
Methylene Protons (-CH₂-): The two protons of the methylene bridge are chemically equivalent and will appear as a singlet. This singlet is expected in the range of 5.0 - 5.5 ppm , influenced by the adjacent oxygen atom and the furan ring. In a similar compound, 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one, the methylene protons of the (2,4-dichlorophenoxy)methyl group were observed as a singlet at 4.95 ppm[2].
Hydrazide Protons (-NH-NH₂): The hydrazide moiety has three exchangeable protons. The -NH- proton, being part of an amide-like system, is expected to be significantly deshielded and will likely appear as a broad singlet far downfield, potentially in the range of 9.0 - 11.0 ppm . The -NH₂ protons will also give rise to a broad singlet, typically at a slightly more upfield position than the -NH proton, possibly in the range of 4.0 - 5.0 ppm . The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In various hydrazide derivatives, the amide proton signal is often observed above 10 ppm[1][3].
Hypothetical ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR spectral data for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 7.0 - 7.6 | Multiplet | 3H |
| Furan H-3/H-4 | 6.5 - 7.5 | Doublets | 2H |
| -O-CH₂- | 5.0 - 5.5 | Singlet | 2H |
| -NH- | 9.0 - 11.0 | Broad Singlet | 1H |
| -NH₂ | 4.0 - 5.0 | Broad Singlet | 2H |
A Comparative Guide: ¹H NMR vs. Other Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on a multi-technique approach. Here, we compare the insights gained from ¹H NMR with those from Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the analysis of this compound.
| Analytical Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H NMR Spectroscopy | Detailed proton environment, connectivity, and stereochemistry. | Unambiguously confirms the presence and connectivity of all proton-bearing fragments. | Exchangeable protons (-NH, -NH₂) can have broad signals and their chemical shifts can be variable. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Confirms the presence of key functional groups like N-H (hydrazide), C=O (amide), C-O-C (ether and furan), and C-Cl bonds. | Provides limited information on the overall molecular connectivity and stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Determines the molecular weight, confirming the elemental composition. Fragmentation patterns can provide clues about the structural components. | Does not provide detailed information on the connectivity of atoms or stereochemistry. Isomers may not be distinguishable. |
The combination of these techniques provides a self-validating system for structural elucidation. IR spectroscopy confirms the presence of the necessary functional groups, Mass Spectrometry verifies the molecular formula, and ¹H NMR pieces together the exact atomic connectivity.
Experimental Protocol: ¹H NMR Analysis
For researchers aiming to replicate or perform a similar analysis, the following detailed protocol is provided.
Workflow for ¹H NMR Analysis
A schematic of the typical workflow for acquiring and analyzing a ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for hydrazides due to its ability to slow down the exchange of labile protons, resulting in sharper -NH signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Typically, a 30° pulse angle and a relaxation delay of 1-2 seconds are sufficient for a standard ¹H spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
-
Spectral Analysis:
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Assign the chemical shifts (δ) of all signals.
-
Analyze the splitting patterns (multiplicity) to determine the number of neighboring protons (n+1 rule).
-
Measure the coupling constants (J-values) to gain further insight into the connectivity of protons.
-
Compare the experimental spectrum with the predicted spectrum to confirm the structure of this compound.
-
Conclusion
The ¹H NMR spectral analysis of this compound provides a wealth of structural information that is critical for its unambiguous identification. By carefully analyzing the chemical shifts, multiplicities, and integrations of the various proton signals, researchers can confidently confirm the successful synthesis and purity of this compound. When used in conjunction with other analytical techniques such as IR spectroscopy and Mass Spectrometry, a comprehensive and robust structural characterization is achieved. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize ¹H NMR in their study of this and similar molecules, ultimately upholding the principles of scientific integrity and advancing the field of drug discovery and development.
References
-
Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. PMC. [Link]
-
Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]
-
Vibrational, NMR spectral studies of 2-furoic hydrazide by DFT and ab initio HF methods. PubMed. [Link]
-
XRD, FTIR, 1H NMR, 13C NMR and UV spectroscopic and computational studies of [3-(hydroxyimino)butan-2-ylidene]furan-2?-carbohydrazide. ResearchGate. [Link]
-
Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Synthesis, characterization and biological evaluations of 2-(4- - Der Pharma Chemica. Der Pharma Chemica. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
-
500 MHz 1 H NMR spectra of condensation products of 5-(4'-chlorophenyl) - ResearchGate. ResearchGate. [Link]
-
5-[(2,4-dichlorophenoxy)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)-2-furamide. SpectraBase. [Link]
-
NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). MJM. [Link]
-
5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. PMC. [Link]
-
2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI. [Link]
Sources
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. US10927129B2 - N-[(2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1,3] oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide having HIV integrase inhibitory activity - Google Patents [patents.google.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
elemental analysis calculation for C12H10Cl2N2O3 compounds
Elemental Analysis Guide: Scaffolds
Executive Summary
Target Analyte:
Theoretical Framework & Calculation
Before any experimental work, the theoretical composition must be established as the baseline for validation.
Stoichiometric Calculation
Formula:
| Element | Count | Atomic Weight ( g/mol ) | Total Mass Contribution |
| Carbon (C) | 12 | 12.011 | 144.132 |
| Hydrogen (H) | 10 | 1.008 | 10.080 |
| Chlorine (Cl) | 2 | 35.450 | 70.900 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total MW | 301.123 g/mol |
Theoretical Percentages (The "Gold Standard")
-
% C:
-
% H:
-
% Cl:
-
% N:
-
% O:
(Calculated by difference in some reports, but direct measurement is preferred).
Comparative Analysis of Methods
Why not just use a standard CHNS analyzer? The table below compares the efficacy of common techniques for this specific high-chlorine matrix.
| Feature | Method A: Hybrid Protocol (Recommended) | Method B: Automated CHNS | Method C: HRMS (High Res Mass Spec) |
| Technique | Automated CHN + Schöniger Flask (Cl) | Dynamic Flash Combustion | Orbitrap / Q-TOF |
| Accuracy (Cl) | High (Potentiometric Titration) | Low/Medium (Interference issues) | N/A (Measures m/z, not wt%) |
| Interference | Cl is isolated and titrated separately. | Cl gas ( | Matrix effects; ionization suppression. |
| Sample Req. | ~5 mg (Total) | ~2 mg | < 0.1 mg |
| Suitability | Gold Standard for Purity | Screening only | Identity Confirmation Only |
Experimental Protocol: The Hybrid Workflow
Phase 1: Automated CHN Determination
Instrument: PerkinElmer 2400 Series II or Elementar vario EL cube. Critical Modification: Use a Silver Tungstate on Magnesium Oxide packing in the combustion tube.
-
Why? Silver reacts with Chlorine to form AgCl, trapping it inside the tube and preventing it from reaching the detector where it would be misread as Nitrogen or Sulfur.
-
Weighing: Weigh 1.500–2.000 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).
-
Combustion: Flash combustion at 975°C in an Oxygen-enriched Helium atmosphere.
-
Reduction: Gases pass over reduced Copper (600°C) to convert
. -
Detection: Thermal Conductivity Detector (TCD) measures
, , and .
Phase 2: Chlorine Determination (Schöniger Flask)
Principle: The sample is burned in pure Oxygen; Chlorine gases (
-
Preparation: Weigh 5–10 mg of sample onto ash-free filter paper. Fold into the platinum sample carrier.
-
Combustion:
-
Add 10 mL of absorption solution (1M NaOH + 1%
) to a 500 mL thick-walled Erlenmeyer flask. -
Flush flask with
for 30 seconds. -
Ignite the paper tail and immediately insert into the flask, inverting to seal.
-
-
Absorption: Shake vigorously for 10 minutes. The
reduces any gas to Chloride ions ( ). -
Titration:
-
Acidify with
. -
Titrate with 0.01M
using a potentiometric titrator (Silver electrode). -
Endpoint: Sharp change in potential (mV).
-
Decision Logic & Workflow Visualization
The following diagrams illustrate the logic flow for selecting the method and the specific experimental steps for the Hybrid Protocol.
Diagram 1: Analytical Decision Matrix
Caption: Decision tree emphasizing the necessity of the Hybrid Protocol for high-chlorine compounds to avoid catalyst poisoning.
Diagram 2: Hybrid Experimental Workflow
Caption: Parallel workflow separating CHN combustion (with silver trap) from Chlorine titration to ensure stoichiometric accuracy.
Data Interpretation & Troubleshooting
Acceptance Criteria
For pharmaceutical intermediates, the industry standard (FDA/EMA aligned) is an absolute difference of
| Element | Theoretical | Experimental (Pass) | Experimental (Fail - Example) | Diagnosis |
| C | 47.87% | 47.65% | 46.50% | Incomplete combustion or solvent (water) trapped in lattice. |
| H | 3.35% | 3.45% | 3.90% | Sample is hygroscopic (absorbed atmospheric |
| Cl | 23.54% | 23.40% | 21.00% | Incomplete absorption in Schöniger flask (soot formation). |
| N | 9.30% | 9.35% | 10.50% | Cl gas interference (if Ag trap failed). |
Common Pitfall: Solvates
If your Carbon is consistently low and Hydrogen high, check for Water of Crystallization .
-
Calculation: If the molecule is a monohydrate (
), the MW becomes 319.14. -
New Theoretical C%:
(a ~2.7% drop).
References
-
United States Pharmacopeia (USP). (2023). General Chapter <233> Elemental Impurities—Procedures.[5] USP-NF. Link
-
International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency. Link
-
Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. Link
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Guidelines for Analysis.Link
-
Analytik Jena. (2021). Determination of Total Chlorine and Organically Bound Chlorine according to ISO 11480.Link
A Comparative Guide to the UV-Vis Absorption Maxima of Phenoxy-Substituted Furans
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of phenoxy-substituted furans. Designed for researchers in organic synthesis, materials science, and drug development, this document delves into the structural and environmental factors influencing their electronic transitions. We will explore the impact of substitution patterns and solvent polarity on the absorption maxima (λmax), supported by experimental data and detailed protocols.
Introduction: The Electronic Landscape of Furan and its Derivatives
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials. The introduction of a phenoxy substituent dramatically extends the chromophore of the furan ring, leading to significant shifts in its UV-Vis absorption profile. Understanding these shifts is crucial for predicting molecular behavior, designing novel dyes, and characterizing newly synthesized compounds.
The UV-Vis absorption of these molecules is primarily governed by π → π* electronic transitions within the conjugated system. The energy required for this transition, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the molecule's extended conjugation and the electronic nature of its substituents. This guide will compare furan with its 2- and 3-phenoxy derivatives to elucidate these structure-property relationships.
Comparative Analysis of UV-Vis Absorption Maxima
The position of the phenoxy group on the furan ring and the nature of any additional substituents on the phenyl ring are critical determinants of the molecule's λmax.
The Furan Baseline
Furan itself exhibits a primary absorption band around 208 nm in ethanol. This absorption corresponds to a π → π* transition within the cyclic diene system. The introduction of a phenoxy group extends this conjugation, leading to a bathochromic (red) shift to longer wavelengths.
Positional Isomerism: 2-Phenoxyfuran vs. 3-Phenoxyfuran
The point of attachment of the phenoxy group to the furan ring has a profound impact on the extent of electronic communication between the two aromatic systems.
-
2-Phenoxyfuran : This isomer typically displays a λmax at a longer wavelength compared to its 3-substituted counterpart. For instance, in cyclohexane, 2-phenoxyfuran absorbs at 265 nm. This is because the oxygen atom of the phenoxy group is in a position to effectively delocalize its lone pair electrons into the furan ring's π-system, extending the overall conjugation more efficiently.
-
3-Phenoxyfuran : In contrast, 3-phenoxyfuran shows its absorption maximum at a shorter wavelength, recorded at 258 nm in cyclohexane. The electronic conjugation between the phenyl ring and the furan ring is less effective in this position, resulting in a higher energy π → π* transition.
The logical relationship between structure and absorption maxima is illustrated below.
Comparative Profiling: 2,4-Dichloro vs. 2,4-Difluoro Phenoxy Derivatives in Lead Optimization
Executive Summary: The Halogen Bioisostere Decision
In medicinal chemistry, the transition between 2,4-dichloro (2,4-Cl) and 2,4-difluoro (2,4-F) phenoxy scaffolds is rarely a subtle tweak—it is a strategic decision that alters the metabolic fate, steric occupancy, and electronic landscape of a drug candidate.
While the 2,4-dichlorophenoxy moiety (famously associated with auxinic herbicides like 2,4-D) provides significant lipophilic bulk and halogen-bonding capability, it often suffers from metabolic liabilities and toxicity risks. The 2,4-difluoro analog serves as a non-classical bioisostere: it reduces steric bulk to mimic oxygen or hydrogen while dramatically increasing metabolic stability via the strength of the C-F bond.
This guide objectively compares these two motifs to assist in Matched Molecular Pair (MMP) analysis.
Physicochemical Profiling
The choice between Cl and F substitution is dictated by the specific requirements of the binding pocket (Sterics) and the electronic environment required for activity.
Comparative Data Table
| Property | 2,4-Dichloro Phenoxy (Cl) | 2,4-Difluoro Phenoxy (F) | Impact on Drug Design |
| Van der Waals Radius | 1.75 Å | 1.47 Å | Sterics: Cl mimics a Methyl group; F mimics H or O. Cl fills hydrophobic pockets; F reduces clashes. |
| Bond Energy (C-X) | ~78 kcal/mol | ~105 kcal/mol | Metabolism: C-F is metabolically inert (oxidative block). C-Cl is labile to oxidative insertion. |
| Electronegativity | 3.16 (Pauling) | 3.98 (Pauling) | Electronics: F is strongly inductive electron-withdrawing but donates via resonance. |
| Hammett | +0.23 | +0.06 | Reactivity: Cl is a classic electron withdrawer. F is "chameleon-like" (withdraws |
| Polarizability ( | 14.6 | 3.74 | Binding: Cl forms strong "Halogen Bonds" (Sigma hole) with carbonyl backbone. F rarely halogen bonds. |
| LogP Impact | High Increase ( | Moderate Increase ( | Solubility: 2,4-Cl compounds are significantly more lipophilic and less soluble than 2,4-F analogs. |
Mechanistic Analysis: Binding & Metabolism[1][2][3]
Ligand-Protein Interaction (The "Sigma Hole" vs. "Dipole")
The 2,4-dichloro motif often exhibits higher potency in hydrophobic pockets due to the "Sigma Hole" effect—a region of positive electrostatic potential on the halogen atom opposite the C-X bond, allowing it to act as a Lewis acid against backbone carbonyls. Fluorine, lacking a polarizable sigma hole, relies on dipole interactions and shape complementarity.
Metabolic Fate Diagram
The following diagram illustrates the divergent metabolic pathways. The 2,4-Cl moiety is susceptible to CYP450-mediated hydroxylation or glutathione (GSH) displacement (toxicity), whereas the 2,4-F moiety effectively blocks the para and ortho positions from oxidation.
Figure 1: Divergent metabolic fates. The 2,4-dichloro motif risks reactive metabolite formation, while the 2,4-difluoro motif acts as a metabolic block, extending half-life.
Experimental Protocols
To validate the bioisosteric replacement, researchers must synthesize both analogs and subject them to a microsomal stability assay.
Synthesis: General Williamson Ether Protocol
Objective: Synthesis of 2,4-di(halo)phenoxy derivatives from substituted phenols.
Reagents:
-
2,4-Dichlorophenol (or 2,4-Difluorophenol)
-
Alkyl Bromide/Chloride (Electrophile)
-
Potassium Carbonate (
) -
Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Workflow:
-
Activation: Charge a round-bottom flask with 2,4-di(halo)phenol (1.0 equiv) and anhydrous
(1.5 equiv) in DMF (0.5 M concentration). Stir at RT for 30 min to generate the phenoxide anion.-
Note: The 2,4-difluorophenol is more acidic (pKa ~7.2) than the dichloro analog (pKa ~7.8) due to F's high electronegativity, facilitating faster deprotonation.
-
-
Alkylation: Add the Alkyl Bromide (1.1 equiv) dropwise.
-
Reaction: Heat to 60°C (for DMF) or Reflux (for Acetone) for 4–12 hours. Monitor conversion via TLC (Hexane/EtOAc) or LC-MS.
-
Workup: Dilute with water, extract with EtOAc (x3). Wash organic layer with 1M NaOH (to remove unreacted phenol), water, and brine.
-
Purification: Dry over
, concentrate, and purify via flash column chromatography.
Assay: Microsomal Stability (Metabolic Clearance)
Objective: Quantify the intrinsic clearance (
Protocol:
-
Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, and 60 min.
-
Quenching: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life ( ).
Expected Outcome:
-
2,4-Dichloro: Rapid clearance (High
) if the aromatic ring is the primary metabolic soft spot. -
2,4-Difluoro: Significantly reduced clearance (Low
), confirming the "Metabolic Block" effect.
Strategic Decision Logic (SAR)
When should you switch from Cl to F? Use this decision tree.
Figure 2: SAR Decision Tree. Transition to Fluorine is favored when metabolic instability or steric clashes are observed with Chlorine.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Pattison, G., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science/ChemRxiv.
-
Hermann, J. C., et al. (2006). Fluorine in Pharmaceutical Industry: Physical Properties and Biological Activity. Wiley InterScience.
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
